molecular formula C17H14BrF3N2OS B3859515 2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

Cat. No.: B3859515
M. Wt: 431.3 g/mol
InChI Key: RDIZNYVJPPDNHB-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide, also known as BTA-EG6, is a compound that has been synthesized for its potential use in scientific research applications. This compound is a member of the class of compounds known as acyl hydrazides and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide involves the formation of a covalent bond between the thiol group of the compound and the protein of interest. This covalent bond allows for the identification of the protein of interest and the study of its interactions with other proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the main effects of this compound is its ability to inhibit the activity of certain enzymes. This inhibition can lead to changes in cellular signaling pathways and can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide in lab experiments is its ability to selectively label proteins of interest. This selectivity allows for the study of specific protein-protein interactions and can provide insight into the function of these interactions. However, one limitation of using this compound is its potential for off-target effects. This compound may interact with proteins other than the protein of interest, leading to false-positive results.

Future Directions

There are several future directions for research involving 2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide. One area of research is the development of new compounds that are more selective for specific proteins. Another area of research is the use of this compound in the study of disease pathways. This compound has the potential to be used as a diagnostic tool for the identification of disease biomarkers. Additionally, the use of this compound in the study of protein-protein interactions in vivo is an area of research that is currently being explored.
Conclusion:
In conclusion, this compound is a compound that has potential applications in scientific research. Its ability to selectively label proteins of interest makes it a valuable tool for the study of protein-protein interactions. However, its potential for off-target effects must be taken into consideration when interpreting results. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide has been shown to have potential applications in scientific research. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been used as a tool to study the interactions between proteins and has been shown to be effective in identifying novel protein-protein interactions.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF3N2OS/c18-15-8-4-2-6-13(15)10-25-11-16(24)23-22-9-12-5-1-3-7-14(12)17(19,20)21/h1-9H,10-11H2,(H,23,24)/b22-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIZNYVJPPDNHB-LSFURLLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 3
2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 4
2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 5
2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 6
2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

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